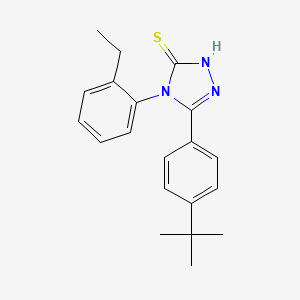![molecular formula C19H22N2O3 B5701281 N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as NAB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. NAB is a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body, leading to various physiological and biochemical effects.
作用機序
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide acts as a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body. There are two types of cannabinoid receptors, CB1 and CB2, which are found in various tissues and organs throughout the body. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has a higher affinity for CB1 receptors than CB2 receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide leads to various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, the reduction of pain, and the protection of neurons. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of dopamine and serotonin, leading to various behavioral effects, such as the reduction of anxiety and depression. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation and pain. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to protect neurons from oxidative stress and excitotoxicity, leading to the potential treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB1 receptors, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations, including its potential toxicity and the lack of understanding of its long-term effects.
将来の方向性
There are several future directions for the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, including the development of more potent and selective compounds, the investigation of its long-term effects, and the exploration of its potential applications in various fields, such as medicine, pharmacology, and neuroscience. Additionally, the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide may lead to a better understanding of the cannabinoid receptor system and its role in various physiological processes.
合成法
The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 3-methylphenol with 2-bromoacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-aminobutanoic acid to form N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide. The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide is a multi-step process that requires careful handling and purification to obtain a pure product.
科学的研究の応用
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. In pharmacology, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been used as a tool compound to study the cannabinoid receptor system and its role in various physiological processes. In neuroscience, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, leading to various behavioral effects.
特性
IUPAC Name |
N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-10-4-5-11-17(16)21-19(23)13-24-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJRCQEVZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)

![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)
![N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5701304.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5701313.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5701314.png)